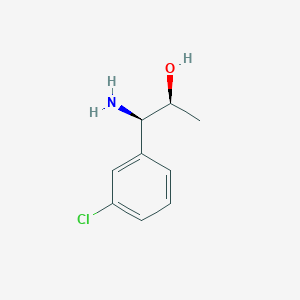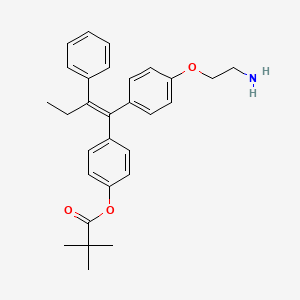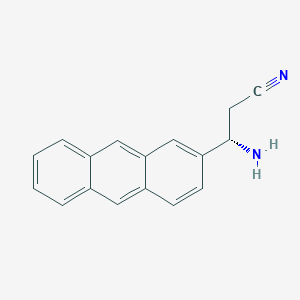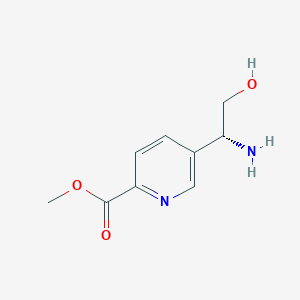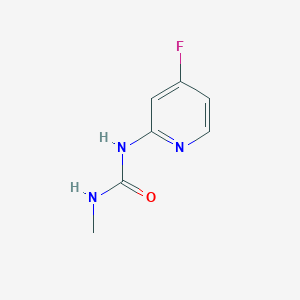
1-(4-Fluoropyridin-2-YL)-3-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(4-Fluoropyridin-2-YL)-3-methylurea typically involves the reaction of 4-fluoropyridine with methyl isocyanate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-(4-Fluoropyridin-2-YL)-3-methylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the original compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
1-(4-Fluoropyridin-2-YL)-3-methylurea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Agrochemicals: The compound’s fluorinated structure makes it a potential candidate for the development of new pesticides and herbicides. Fluorinated compounds often exhibit enhanced stability and bioactivity.
Material Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoropyridin-2-YL)-3-methylurea involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can form strong interactions with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparación Con Compuestos Similares
1-(4-Fluoropyridin-2-YL)-3-methylurea can be compared with other fluoropyridine derivatives, such as:
2-Fluoropyridine: This compound has the fluorine atom attached to the second position of the pyridine ring. It exhibits different reactivity and biological activity compared to this compound.
3-Fluoropyridine: With the fluorine atom at the third position, this compound also shows distinct properties and applications.
4-Fluoropyridine: Similar to this compound, but without the methylurea group, this compound is used in various chemical syntheses and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylurea group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1443108-74-4 |
|---|---|
Fórmula molecular |
C7H8FN3O |
Peso molecular |
169.16 g/mol |
Nombre IUPAC |
1-(4-fluoropyridin-2-yl)-3-methylurea |
InChI |
InChI=1S/C7H8FN3O/c1-9-7(12)11-6-4-5(8)2-3-10-6/h2-4H,1H3,(H2,9,10,11,12) |
Clave InChI |
QSBXBHYKCQUHDF-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NC1=NC=CC(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045120.png)






![Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate](/img/structure/B13045154.png)

